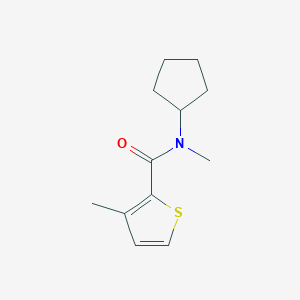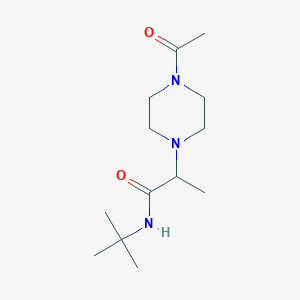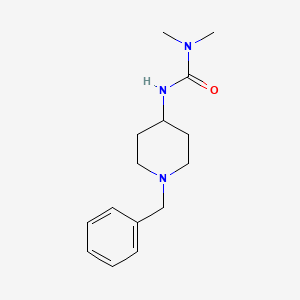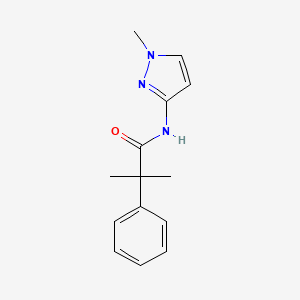![molecular formula C14H26N2O2 B7508438 1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as Dibutylone and belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines. Dibutylone has been found to have a unique mechanism of action and has been studied extensively for its potential applications in various fields of research.
Mécanisme D'action
Dibutylone has a unique mechanism of action that involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. Dibutylone has been found to have a higher affinity for the serotonin transporter than other cathinones, which may contribute to its unique effects.
Biochemical and Physiological Effects:
Dibutylone has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, resulting in a stimulant effect. Dibutylone has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulants such as amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutylone has several advantages for lab experiments. It has a unique mechanism of action that has not been found in other cathinones, making it a valuable tool for investigating the effects of neurotransmitter reuptake inhibition. Dibutylone is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, Dibutylone has several limitations, including its potential for abuse and its lack of selectivity for specific neurotransmitter transporters.
Orientations Futures
There are several future directions for research on Dibutylone. One potential application is in the treatment of psychiatric disorders such as depression and anxiety. Dibutylone's unique mechanism of action may make it a valuable tool for investigating the role of neurotransmitter reuptake inhibition in these disorders. Additionally, further research is needed to investigate the potential for abuse and dependence associated with Dibutylone. Finally, the development of more selective cathinones with similar mechanisms of action may lead to the discovery of new treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of Dibutylone involves several steps, including the reaction of 4-methylpropiophenone with piperazine and subsequent alkylation with 2,2-dimethylpropanoyl chloride. The final product is obtained through purification and crystallization. This synthesis method has been studied extensively and has been found to be efficient and reliable.
Applications De Recherche Scientifique
Dibutylone has been extensively studied for its potential applications in scientific research. It has been found to have a unique mechanism of action that involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This mechanism of action has led to the investigation of Dibutylone for its potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
1-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)10-12(17)15-6-8-16(9-7-15)13(18)14(3,4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKJNWGAXYIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)



![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)




![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)